N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine
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Overview
Description
N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine, also known as JB-318, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a unique bicyclic structure that provides it with distinctive properties.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular signaling pathways. This results in the activation of neuroprotective and anti-inflammatory pathways, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of pro-inflammatory cytokines. These effects are thought to contribute to the observed neuroprotective and anti-inflammatory properties of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine has several advantages for laboratory experiments, including its high affinity for the sigma-1 receptor and its unique bicyclic structure, which provides it with distinctive properties. However, the limitations of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine include its limited solubility in water and the need for further optimization of its synthesis method to improve its yield and purity.
Future Directions
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine, including its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. Further studies are needed to elucidate the exact mechanisms of action of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine and to optimize its synthesis method for clinical use. Additionally, the development of derivatives of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine may provide new insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine involves a multi-step process that includes the reaction of a bicyclic ketone with a piperidine derivative. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal signaling, and neuroprotection. N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-15-7-5-13(6-8-15)16(2)14-10-11-3-4-12(14)9-11/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCTVUPZFRTWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)-N,1-dimethylpiperidin-4-amine |
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